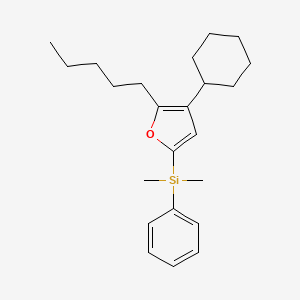
5,6-Bis(benzyloxy)-1h-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dibenzyloxyindole , is a chemical compound with the molecular formula C22H19NO2. It has a molecular weight of 329.39 g/mol. The compound’s structure consists of an indole core substituted with two benzyloxy groups at positions 5 and 6 .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid involves the following steps:
Indole Formation: Start with indole as the precursor. Various methods can be employed to synthesize indole, such as the Fischer indole synthesis or the Bischler–Möhlau indole synthesis.
Benzylation: Introduce the benzyloxy groups at positions 5 and 6 of the indole ring. This can be achieved through benzylation reactions using benzyl halides or benzyl alcohols.
Carboxylation: Finally, carboxylation of the benzyloxyindole intermediate yields this compound.
Industrial Production:: While specific industrial production methods are not widely documented, the compound can be synthesized on a laboratory scale using the above synthetic routes.
Analyse Chemischer Reaktionen
5,6-Bis(benzyloxy)-1H-indole-2-carboxylic acid can undergo various reactions:
Oxidation: It may be oxidized to form its corresponding carboxylic acid or other derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups. Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for the synthesis of other indole derivatives.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Its potential pharmacological properties are yet to be fully explored.
Industry: It could be used in the development of new materials or pharmaceuticals.
Wirkmechanismus
The precise mechanism of action for 5,6-bis(benzyloxy)-1H-indole-2-carboxylic acid remains an area of investigation. It likely interacts with specific molecular targets or pathways, but further research is needed.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are mentioned, comparing its structure and reactivity with other indole derivatives can highlight its uniqueness.
Eigenschaften
CAS-Nummer |
4966-40-9 |
|---|---|
Molekularformel |
C23H19NO4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
5,6-bis(phenylmethoxy)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H19NO4/c25-23(26)20-11-18-12-21(27-14-16-7-3-1-4-8-16)22(13-19(18)24-20)28-15-17-9-5-2-6-10-17/h1-13,24H,14-15H2,(H,25,26) |
InChI-Schlüssel |
TYUJHLDUESKKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=C(N3)C(=O)O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


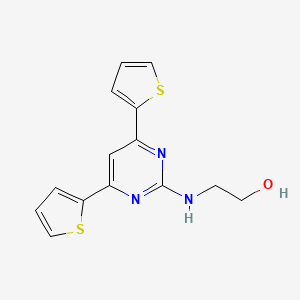
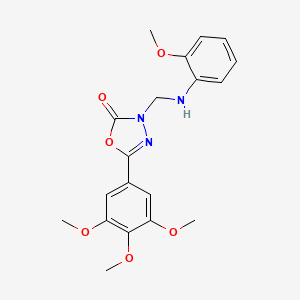


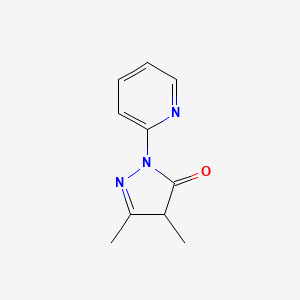
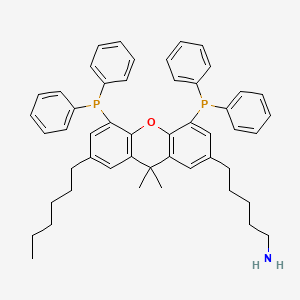




![2-Methyl-6-propylimidazo[1,2-b]pyridazine](/img/structure/B12909852.png)

